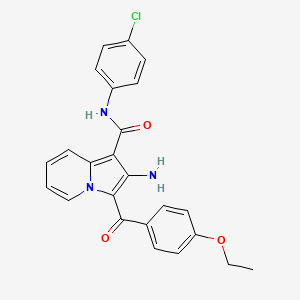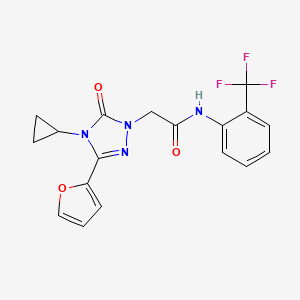![molecular formula C15H13ClN2O3S B2712483 [2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 878616-68-3](/img/structure/B2712483.png)
[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate, commonly known as COTI-2, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer. COTI-2 has a unique mechanism of action that targets mutant p53 proteins, which are commonly found in cancer cells.
Mecanismo De Acción
COTI-2 acts by stabilizing mutant p53 proteins, which are commonly found in cancer cells. Mutant p53 proteins are often misfolded and unstable, leading to their degradation and loss of function. COTI-2 binds to mutant p53 proteins and stabilizes them, preventing their degradation and restoring their function. This leads to the induction of apoptosis in cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
COTI-2 has been shown to induce apoptosis in cancer cells and inhibit tumor angiogenesis. The drug has also been shown to reduce tumor cell migration and invasion, which are critical steps in the metastatic process. COTI-2 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of COTI-2 is its specificity for mutant p53 proteins, which are commonly found in cancer cells. This makes the drug a promising candidate for cancer therapy with minimal side effects. However, one of the limitations of COTI-2 is its complex synthesis process, which requires expertise in organic chemistry and access to specialized equipment. This can make the drug difficult to produce on a large scale.
Direcciones Futuras
There are several future directions for the development of COTI-2 as a cancer therapy. One potential direction is the development of combination therapies that target multiple pathways involved in tumor growth and survival. Another potential direction is the development of biomarkers that can predict which patients are most likely to respond to COTI-2 therapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for COTI-2 in clinical trials. Overall, COTI-2 shows great promise as a cancer therapy and further research is needed to fully explore its potential.
Métodos De Síntesis
COTI-2 is synthesized using a multi-step process that involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with 4-chloroaniline to form the intermediate compound 2-(4-chloroanilino)-2-oxoethyl 2-methylsulfanylpyridine-3-carboxylate. This intermediate is then reacted with various reagents to form the final product, COTI-2. The synthesis of COTI-2 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
COTI-2 has been extensively studied in preclinical models of cancer, including cell lines, xenografts, and patient-derived tumor samples. The drug has shown efficacy in various types of cancer, including breast, ovarian, pancreatic, and lung cancer. COTI-2 has been shown to selectively target mutant p53 proteins, which are commonly found in cancer cells and play a critical role in tumor growth and survival. The drug has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Propiedades
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-22-14-12(3-2-8-17-14)15(20)21-9-13(19)18-11-6-4-10(16)5-7-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXHHBQFLNDFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2712403.png)

![N-isopropyl-N-phenyl-2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide](/img/structure/B2712407.png)
![2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2712408.png)



![2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B2712415.png)



![2-[2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2712422.png)
![2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide](/img/structure/B2712423.png)